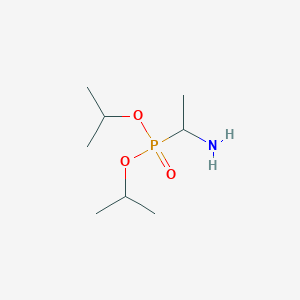![molecular formula C17H17Cl3N4O3S2 B11707144 3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)
3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-N-{2,2,2-トリクロロ-1-[3-(4-スルファモイル-フェニル)-チオウレイド]-エチル}-ベンズアミドは、C17H15Cl4N3O3Sという分子式を持つ複雑な有機化合物です。この化合物は、ベンズアミドコア、トリクロロエチル基、およびスルファモイル-フェニル-チオウレイド部分を含む、そのユニークな構造で知られています。この化合物は、その独特の化学的性質のために、さまざまな科学研究において使用されています。
準備方法
合成経路および反応条件
3-メチル-N-{2,2,2-トリクロロ-1-[3-(4-スルファモイル-フェニル)-チオウレイド]-エチル}-ベンズアミドの合成は、通常、複数のステップを含みます。
トリクロロエチル中間体の生成: 最初のステップは、トリクロロ酢酸を、ヨウ化メチルなどの適切なメチル化剤と塩基性条件下で反応させ、トリクロロエチル中間体を生成することを含みます。
チオウレイドの生成: トリクロロエチル中間体は、次にチオウレアと反応させてチオウレイド誘導体を生成します。
スルファモイル-フェニル基とのカップリング: チオウレイド誘導体は、酸性条件下でスルファモイル-フェニル化合物とカップリングされて、目的の生成物を生成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模です。反応条件は、より高い収率と純度を得るために最適化されており、多くの場合、自動反応器と連続フローシステムの使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファモイル-フェニル部分で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、トリクロロエチル基で起こり、ジクロロエチル基またはモノクロロエチル基に変換されます。
置換: この化合物は、特にトリクロロエチル基で求核置換反応を起こす可能性があり、塩素原子が他の求核剤によって置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤を、塩基性条件下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: ジクロロエチルまたはモノクロロエチル誘導体。
置換: 使用された求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
3-メチル-N-{2,2,2-トリクロロ-1-[3-(4-スルファモイル-フェニル)-チオウレイド]-エチル}-ベンズアミドには、いくつかの科学研究への応用があります。
化学: 複雑な分子の合成における試薬として使用されます。
生物学: そのユニークな構造により、酵素阻害剤としての可能性が調査されています。
医学: 抗菌作用や抗癌作用など、その潜在的な治療効果について探求されています。
工業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
3-METHYL-N-(2,2,2-TRICHLORO-1-{[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
作用機序
3-メチル-N-{2,2,2-トリクロロ-1-[3-(4-スルファモイル-フェニル)-チオウレイド]-エチル}-ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を阻害することができます。トリクロロエチル基とスルファモイル-フェニル-チオウレイド部分は、その結合親和性と特異性に重要な役割を果たします。関与する正確な経路は、特定の応用と標的によって異なります。
類似化合物の比較
類似化合物
- 3-メチル-N-{2,2,2-トリクロロ-1-[3-(2-クロロ-フェニル)-チオウレイド]-エチル}-ベンズアミド
- 3-メチル-N-{2,2,2-トリクロロ-1-[3-フェニル-チオウレイド]-エチル}-ブチルアミド
- 3-メチル-N-{2,2,2-トリクロロ-1-[4-クロロ-ナフタレン-1-イルオキシ]-エチル}-ブチルアミド
独自性
3-メチル-N-{2,2,2-トリクロロ-1-[3-(4-スルファモイル-フェニル)-チオウレイド]-エチル}-ベンズアミドは、スルファモイル-フェニル-チオウレイド部分の存在により、ユニークな存在です。これは、独特の化学的および生物学的性質を与え、さまざまな研究への応用において価値のある化合物になります。これは、他の類似化合物とは異なる点です。
類似化合物との比較
Similar Compounds
- 3-METHYL-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE
- 3-METHYL-N-(2,2,2-TRICHLORO-1-(1-NAPHTHYLAMINO)ETHYL)-BENZAMIDE
- 3-METHYL-N-(2,2,2-TRICHLORO-1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO)ETHYL}BENZAMIDE
Uniqueness
What sets 3-METHYL-N-(2,2,2-TRICHLORO-1-{[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C17H17Cl3N4O3S2 |
|---|---|
分子量 |
495.8 g/mol |
IUPAC名 |
3-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N4O3S2/c1-10-3-2-4-11(9-10)14(25)23-15(17(18,19)20)24-16(28)22-12-5-7-13(8-6-12)29(21,26)27/h2-9,15H,1H3,(H,23,25)(H2,21,26,27)(H2,22,24,28) |
InChIキー |
IJWQUZDYUAKZRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11707067.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11707071.png)

![N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11707082.png)
![Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11707084.png)
![6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)
![(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11707104.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)

![4-bromo-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707137.png)
![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11707141.png)
